2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-[5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-29-17-14(3-2-8-21-17)16(24)20-9-10-22-18(25)15(30-19(22)26)11-12-4-6-13(7-5-12)23(27)28/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERGMQTQXCLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide (CAS No. 848059-70-1) is a thiazolidine-based derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring
- A thiazolidine moiety
- A nitrophenyl substituent
This unique combination may contribute to its biological properties.
Antitumor Activity
Research indicates that thiazolidine derivatives often exhibit significant antitumor activity. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of the thiazole ring and specific substituents on the phenyl group are crucial for enhancing cytotoxic effects.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Example 1 | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |
| Example 2 | 1.98 ± 1.22 | A-431 |
The structure–activity relationship (SAR) studies suggest that electron-donating groups enhance activity, while bulky groups may hinder it .
Antimicrobial Activity
Thiazolidine derivatives have also been studied for their antimicrobial properties. In vitro assays demonstrated that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.
Study on Antitumor Activity
A study conducted on a series of thiazolidine derivatives revealed that modifications at the 4-position of the phenyl ring led to enhanced cytotoxicity against various cancer cell lines. The compound under review was part of this series and exhibited promising results in preliminary tests.
Mechanistic Insights
Further mechanistic studies indicated that compounds with similar structures might induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing substituent effects and bioactivity:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Electron-withdrawing groups (NO₂, Cl): Compounds with 4-nitrophenyl (5f) or 4-chlorophenyl (5d) substituents exhibit stronger COX inhibition than those with electron-donating groups. Pyridine-carboxamide position: The target compound’s pyridine-3-carboxamide differs from 5f (pyridine-4-carboxamide), which may alter hydrogen-bonding interactions with enzymatic targets.
Methylsulfanyl vs. Ethylsulfanyl :
- The methylsulfanyl group in the target compound may confer better metabolic stability compared to bulkier alkylsulfanyl groups (e.g., ethylsulfanyl in P1) due to reduced steric hindrance .
Thiazolidinone vs. Dihydropyridine Cores: Thiazolidinones (target compound, 5f, 5d) primarily target cyclooxygenase (COX) and lipoxygenase (LOX), whereas dihydropyridines (AZ331) are associated with calcium channel modulation. This highlights core-dependent mechanistic divergence .
Research Findings and Data Gaps
- QSAR Studies : identifies electron-withdrawing groups and hydrophobic substituents as critical for anti-inflammatory activity. The target compound’s 4-nitrophenylmethylidene and methylsulfanyl groups align with these requirements, but experimental validation is needed .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-haloesters or α-haloketones. Subsequent functionalization includes introducing the 4-nitrophenylmethylidene group through Knoevenagel condensation and coupling with the pyridine-3-carboxamide moiety using carbodiimide-mediated amidation. Purification via column chromatography or HPLC (≥98% purity) is critical to isolate intermediates and the final product .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR (1H, 13C) to verify proton and carbon environments, particularly the thiazolidinone carbonyls (2,4-dioxo) and methylsulfanyl group .
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation, as demonstrated in related thiazolidinone derivatives .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Based on structurally similar compounds, the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Researchers should:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood.
- Follow first-aid measures for skin/eye contact (immediate rinsing with water) and seek medical attention for persistent irritation .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in pharmacological studies?
- Methodological Answer : Thiazolidinone derivatives often target enzymes like aldose reductase or protein tyrosine phosphatases. For this compound, computational docking studies (e.g., AutoDock Vina) can predict binding affinities to active sites, while in vitro assays (e.g., enzyme inhibition kinetics) validate activity. The 4-nitrophenyl group may enhance electron-withdrawing effects, stabilizing interactions with catalytic residues .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., enol-keto tautomers in the thiazolidinone ring) or impurities. Solutions include:
- Variable-temperature NMR to observe dynamic equilibria.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- HPLC-MS to identify impurities or degradation products .
Q. What structure-activity relationship (SAR) insights can guide optimization of this compound?
- Methodological Answer : Key SAR considerations:
- Thiazolidinone core : Modifying the 2,4-dioxo moiety affects hydrogen-bonding interactions with targets.
- 4-Nitrophenylmethylidene group : Electron-withdrawing substituents enhance electrophilicity, potentially improving enzyme inhibition.
- Methylsulfanyl group : Replacing with sulfone or sulfonamide may alter solubility and bioavailability .
Q. What computational tools are recommended for studying this compound’s reactivity?
- Methodological Answer :
- DFT calculations (Gaussian, ORCA) to model reaction pathways (e.g., Knoevenagel condensation).
- Molecular dynamics simulations (GROMACS) to study conformational stability in aqueous vs. lipid environments.
- ADMET prediction tools (SwissADME) to estimate pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
